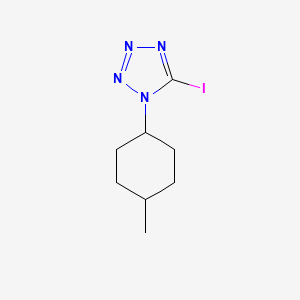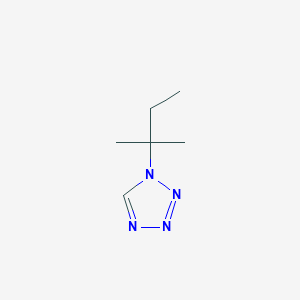![molecular formula C29H19N3O2 B14193020 4-(2-{2,6-Bis[(pyridin-4-yl)ethynyl]phenoxy}ethoxy)benzonitrile CAS No. 865756-46-3](/img/structure/B14193020.png)
4-(2-{2,6-Bis[(pyridin-4-yl)ethynyl]phenoxy}ethoxy)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-{2,6-Bis[(pyridin-4-yl)ethynyl]phenoxy}ethoxy)benzonitrile is a complex organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a benzonitrile core with two ethynyl-linked pyridine groups, making it a versatile ligand in coordination chemistry and a valuable component in material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{2,6-Bis[(pyridin-4-yl)ethynyl]phenoxy}ethoxy)benzonitrile typically involves multi-step organic reactions. One common method is the Sonogashira cross-coupling reaction, which is used to form the ethynyl linkages between the pyridine and phenoxy groups. This reaction requires palladium catalysts and copper co-catalysts under an inert atmosphere, usually in the presence of a base such as triethylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-{2,6-Bis[(pyridin-4-yl)ethynyl]phenoxy}ethoxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the electronic properties of the compound.
Substitution: The pyridine and phenoxy groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction could produce partially hydrogenated derivatives.
Applications De Recherche Scientifique
4-(2-{2,6-Bis[(pyridin-4-yl)ethynyl]phenoxy}ethoxy)benzonitrile has several scientific research applications:
Chemistry: It serves as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: The compound’s ability to bind metal ions makes it useful in studying metalloproteins and enzyme mimetics.
Industry: It is used in the development of advanced materials, such as conductive polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 4-(2-{2,6-Bis[(pyridin-4-yl)ethynyl]phenoxy}ethoxy)benzonitrile primarily involves its ability to coordinate with metal ions. This coordination can influence the electronic properties of the metal center, affecting catalytic activity and reactivity. The compound’s structure allows it to form stable complexes, which can be utilized in various catalytic and material applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2,6-Di(pyridin-4-yl)pyridin-4-yl)benzonitrile: Similar in structure but lacks the ethynyl linkages, affecting its coordination properties.
1,4-Bis[2-(4-pyridyl)ethenyl]benzene: Features ethenyl instead of ethynyl linkages, leading to different electronic and steric properties.
Uniqueness
4-(2-{2,6-Bis[(pyridin-4-yl)ethynyl]phenoxy}ethoxy)benzonitrile is unique due to its ethynyl linkages, which provide rigidity and enhance its ability to form stable metal complexes. This makes it particularly valuable in applications requiring precise control over molecular geometry and electronic properties.
Propriétés
Numéro CAS |
865756-46-3 |
|---|---|
Formule moléculaire |
C29H19N3O2 |
Poids moléculaire |
441.5 g/mol |
Nom IUPAC |
4-[2-[2,6-bis(2-pyridin-4-ylethynyl)phenoxy]ethoxy]benzonitrile |
InChI |
InChI=1S/C29H19N3O2/c30-22-25-6-10-28(11-7-25)33-20-21-34-29-26(8-4-23-12-16-31-17-13-23)2-1-3-27(29)9-5-24-14-18-32-19-15-24/h1-3,6-7,10-19H,20-21H2 |
Clé InChI |
JWLPRBWTKUXAMG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)C#CC2=CC=NC=C2)OCCOC3=CC=C(C=C3)C#N)C#CC4=CC=NC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-[(4-methylbenzene-1-sulfonyl)amino]but-2-enoate](/img/structure/B14192938.png)


![N-(2-Methoxyphenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14192957.png)

![{1,4-Phenylenebis[1-(methylsulfanyl)ethene-2,1-diyl]}bis(trimethylsilane)](/img/structure/B14192967.png)
![3-(1H-Imidazol-1-yl)-6-[4-(3-methylphenoxy)piperidin-1-yl]pyridazine](/img/structure/B14192973.png)
![[7-(Dimethylamino)-4-oxoquinolin-3(4H)-ylidene]acetic acid](/img/structure/B14192980.png)

![6-[5-(Cyclohexylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B14192992.png)
![2-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde](/img/structure/B14193003.png)



